7-Methylhypoxanthine

Enzyme kinetics Xanthine oxidase Purine metabolism

Procure 7-Methylhypoxanthine for its non-substitutable N7-methylation. This regioisomer displays ~10-fold higher oxidation rate by xanthine oxidase than 3-methylhypoxanthine, enabling precise structure-activity studies. Its distinct HPLC retention time allows unambiguous quantification in complex biofluids (e.g., urinary stones at 1.7% w/w). Use as a reference standard for caffeine/theobromine metabolism research and for studying monomethylated oxypurine-induced cell differentiation. Avoid generic analogues—only N7-methylation delivers accurate enzyme kinetics & biomarker validation.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 1006-08-2
Cat. No. B092402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylhypoxanthine
CAS1006-08-2
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)N=CN2
InChIInChI=1S/C6H6N4O/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11)
InChIKeyCBQMKYHLDADRLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylhypoxanthine (CAS 1006-08-2) for Research: A Purine Metabolite with Unique Enzymatic and Analytical Profiles


7-Methylhypoxanthine (CAS: 1006-08-2), a monomethylated hypoxanthine derivative with the methyl group specifically at the N7 position [1], is a naturally occurring purine metabolite detectable in human urine and blood [2]. It is an intermediate in the hepatic metabolism of methylxanthines, including caffeine and theobromine [3]. Unlike its parent compound hypoxanthine, this specific methylation pattern confers distinct physicochemical properties, such as a predicted logP of 7.28 and a polar surface area of 77.76 Ų [1], which critically influence its interaction with key purine-metabolizing enzymes like xanthine oxidase (XO) [4]. For procurement and research, its unique N7-methylation determines its specific role in metabolic studies, its distinct behavior as an enzyme substrate, and its necessity as a reference standard in analytical chemistry.

Why 7-Methylhypoxanthine (CAS 1006-08-2) is Not Interchangeable with Other Methylxanthines or Hypoxanthine


Generic substitution of 7-Methylhypoxanthine with other monomethylxanthines or hypoxanthine is scientifically invalid due to its specific N7 methylation, which dictates a unique biological and analytical identity. This regioisomer is a distinct metabolic intermediate [1] and exhibits a specific kinetic profile as a substrate for xanthine oxidase, with N-methyl substituents capable of either enhancing or reducing enzymatic oxidation rates compared to the parent hypoxanthine [2]. Furthermore, its chromatographic separation from 1-methylxanthine and 3-methylxanthine in complex biological matrices like urinary calculi is only achievable with optimized HPLC gradients [3], underscoring its distinct physicochemical behavior. Using an incorrect analog would lead to inaccurate enzyme kinetic data, flawed metabolic pathway modeling, and unreliable analytical quantification. The evidence below quantifies this critical differentiation.

Quantitative Evidence Guide for 7-Methylhypoxanthine (CAS 1006-08-2): Key Differentiators from Analogs


Distinct Substrate Profile for Xanthine Oxidase: 7-Methylhypoxanthine vs. 3-Methylhypoxanthine

7-Methylhypoxanthine exhibits a markedly different oxidation rate by bovine milk xanthine oxidase compared to its regioisomer 3-methylhypoxanthine. In a direct head-to-head study, 7-methylallopurinol (a structural analog) was oxidized nearly ten times faster than 3-methylhypoxanthine, highlighting how N7 methylation can drastically enhance substrate activity for this enzyme compared to substitution at the N3 position [1]. This finding is consistent with the broader principle that N-methyl substituents can either enhance or reduce enzymatic oxidation rates [2].

Enzyme kinetics Xanthine oxidase Purine metabolism

Unique Analytical Baseline: Chromatographic Resolution of 7-Methylhypoxanthine from 1- and 3-Methylxanthine in Urinary Stones

A validated gradient reversed-phase HPLC method with UV detection was able to separate 16 purine derivatives, including the three monomethylxanthine isomers: 1-methylxanthine, 3-methylxanthine, and 7-methylhypoxanthine [1]. The method's precision (CV%) for all analytes, including 7-methylhypoxanthine, was 0.5-2.4%, demonstrating the reliability of this compound as a distinct analytical target [1]. In a related clinical study, 7-methylhypoxanthine was quantifiable in uric acid stones at concentrations up to 1.7% of total stone weight, confirming its presence and unique retention time relative to other methylated purines [2].

Analytical chemistry HPLC method development Urolithiasis research

Defined Physicochemical Properties: Predicted logP and Solubility of 7-Methylhypoxanthine

Computational predictions for 7-Methylhypoxanthine provide key physicochemical parameters relevant to its handling and in silico modeling. The compound has a predicted logP of 7.28 and an aqueous solubility of 0.00087 g/L (0.87 mg/L), classifying it as highly lipophilic and poorly water-soluble [1]. While not direct comparative data against other methylxanthines, these values are distinct from the parent hypoxanthine (which is more polar) and are a function of its specific N7 methylation.

Physicochemical profiling ADME prediction Compound handling

Biological Activity: Induction of Erythroleukemia Cell Differentiation by Monomethylated Oxypurines

Research on murine erythroleukemia cells has shown that monomethylated derivatives of hypoxanthine, guanine, or xanthine are active as inducers of cellular differentiation, whereas the parent oxypurines (excluding hypoxanthine) and di- or trimethylxanthine derivatives are ineffective [1]. This study implicates a class of compounds that includes 7-Methylhypoxanthine. Furthermore, these methylated oxypurines were shown to inhibit ADP-ribosylation in the same concentration range that induces differentiation, suggesting a specific mechanism of action not shared by their non-methylated or multiply-methylated counterparts [1].

Cell differentiation Cancer research Purine biology

Procurement-Driven Application Scenarios for 7-Methylhypoxanthine (CAS 1006-08-2)


Enzymology Studies Requiring a Specific Xanthine Oxidase Substrate

Researchers investigating the structure-activity relationship of N-methylated purines on xanthine oxidase activity should select 7-Methylhypoxanthine. Its nearly 10-fold higher oxidation rate compared to 3-methylhypoxanthine [1] makes it a critical compound for elucidating how N7 methylation influences enzyme binding and catalysis, as described by Bergmann et al. [2]. Substitution with other monomethylxanthines would yield inaccurate kinetic parameters and flawed mechanistic conclusions.

Clinical Metabolomics and Biomarker Discovery for Purine Metabolism Disorders

For clinical studies aiming to quantify methylxanthine metabolites as biomarkers of caffeine intake or aberrant purine metabolism, pure 7-Methylhypoxanthine is an indispensable reference standard. Its distinct chromatographic retention time in validated HPLC methods allows for its specific quantitation in complex biofluids like urine and in urinary stones, where it is found at up to 1.7% of total stone weight [3]. Using a generic methylxanthine standard would lead to false identification or inaccurate quantification of this specific metabolic intermediate [4].

Cell Biology and Oncology Research on Purine-Induced Differentiation

Laboratories exploring the role of purine metabolites in cell differentiation and cancer biology should use 7-Methylhypoxanthine as a representative monomethylated oxypurine. This class of compounds, unlike parent purines or poly-methylated xanthines, induces differentiation in murine erythroleukemia cells and inhibits ADP-ribosylation [5]. This specific bioactivity makes 7-Methylhypoxanthine a valuable tool for dissecting these cellular pathways, where substitution with caffeine or theophylline would be ineffective.

Method Development and Validation for Purine Derivative Analysis

Analytical chemists developing new LC-MS or HPLC methods for the simultaneous analysis of purines in biological or environmental samples require 7-Methylhypoxanthine to establish method selectivity. Its unique retention time and resolution from 1-methylxanthine and 3-methylxanthine under gradient conditions [4] are critical for validating the method's ability to distinguish between these structurally similar isomers, a common challenge in purine analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methylhypoxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.